molecular formula C11H9ClF3N3O3S2 B2674938 3-(1-((5-Chlorothiophen-2-yl)sulfonyl)pyrrolidin-3-yl)-5-(trifluoromethyl)-1,2,4-oxadiazole CAS No. 2034352-81-1

3-(1-((5-Chlorothiophen-2-yl)sulfonyl)pyrrolidin-3-yl)-5-(trifluoromethyl)-1,2,4-oxadiazole

Cat. No.: B2674938
CAS No.: 2034352-81-1
M. Wt: 387.78
InChI Key: QMSYRFBKPBICCD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 3-(1-((5-Chlorothiophen-2-yl)sulfonyl)pyrrolidin-3-yl)-5-(trifluoromethyl)-1,2,4-oxadiazole is a heterocyclic molecule featuring a 1,2,4-oxadiazole core substituted at position 3 with a pyrrolidine ring bearing a sulfonyl-linked 5-chlorothiophene moiety and at position 5 with a trifluoromethyl group. This structural configuration combines electron-withdrawing (e.g., trifluoromethyl, sulfonyl) and aromatic (thiophene) functionalities, which are often associated with enhanced metabolic stability and target-binding affinity in medicinal chemistry .

Properties

IUPAC Name

3-[1-(5-chlorothiophen-2-yl)sulfonylpyrrolidin-3-yl]-5-(trifluoromethyl)-1,2,4-oxadiazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9ClF3N3O3S2/c12-7-1-2-8(22-7)23(19,20)18-4-3-6(5-18)9-16-10(21-17-9)11(13,14)15/h1-2,6H,3-5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMSYRFBKPBICCD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1C2=NOC(=N2)C(F)(F)F)S(=O)(=O)C3=CC=C(S3)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9ClF3N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 3-(1-((5-Chlorothiophen-2-yl)sulfonyl)pyrrolidin-3-yl)-5-(trifluoromethyl)-1,2,4-oxadiazole is a complex organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. The unique structural features of this compound, including the oxadiazole ring and the chlorothiophenyl sulfonyl group, suggest a wide range of pharmacological applications. This article explores the biological activity of this compound, summarizing key research findings, mechanisms of action, and potential therapeutic uses.

Structural Characteristics

The chemical structure of the compound can be summarized as follows:

Property Value
Molecular Formula C₁₆H₁₄ClN₃O₃S₂
Molecular Weight 395.9 g/mol
CAS Number 2034416-56-1

The compound features a pyrrolidine ring attached to a sulfonyl group and an oxadiazole moiety, which are known for their diverse biological activities.

Antimicrobial Activity

Research indicates that derivatives of the 1,2,4-oxadiazole ring exhibit significant antimicrobial properties. A review highlighted various studies showing that compounds containing this ring have demonstrated antibacterial, antifungal, and antiviral activities . For instance, oxadiazole derivatives have been tested against strains like Staphylococcus aureus and Escherichia coli, showing promising results comparable to standard antibiotics .

Anticancer Properties

Several studies have pointed to the anticancer potential of oxadiazole derivatives. The mechanism typically involves the induction of apoptosis in cancer cells through the modulation of signaling pathways and enzyme activity. For example, compounds with similar structural motifs have been reported to inhibit tumor growth in various cancer models . Specific research has illustrated that certain oxadiazole derivatives can inhibit the proliferation of cancer cells by interfering with cell cycle regulation.

Anti-inflammatory Effects

Research has also indicated that compounds featuring a sulfonyl group can exhibit anti-inflammatory properties. These effects are often attributed to the inhibition of pro-inflammatory cytokines and enzymes involved in inflammatory pathways. The presence of the pyrrolidine moiety may enhance these effects by facilitating better interaction with biological targets.

The precise mechanisms through which this compound exerts its biological effects are still under investigation. However, it is believed that:

  • Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways.
  • Receptor Modulation : Interaction with various receptors can lead to altered signaling cascades within cells.
  • Cell Cycle Interference : By affecting cell cycle regulators, the compound may induce apoptosis in rapidly dividing cells such as cancer cells.

Study on Antimicrobial Activity

In a comparative study conducted by Dhumal et al. (2016), various 1,3,4-oxadiazole derivatives were synthesized and tested for their antitubercular activity against Mycobacterium bovis BCG. The most active compounds exhibited strong inhibitory effects on both active and dormant states of the bacteria . This highlights the potential for similar oxadiazole-containing compounds to be developed as effective antimicrobial agents.

Study on Anticancer Activity

Research published in 2020 focused on the anticancer effects of 1,2,4-oxadiazole derivatives in vitro. The study found that several compounds significantly reduced cell viability in breast cancer cell lines through apoptosis induction mechanisms . These findings suggest that further exploration into structurally similar compounds could yield new therapeutic agents for cancer treatment.

Scientific Research Applications

Antimicrobial Properties

Research indicates that oxadiazole derivatives exhibit significant antimicrobial activity. A study synthesized various 1,3,4-oxadiazoles and evaluated their antimicrobial effects against a range of pathogens. The presence of electron-withdrawing groups like trifluoromethyl enhances their potency against both Gram-positive and Gram-negative bacteria .

Anticancer Potential

The anticancer properties of oxadiazoles have been extensively studied. Compounds within this class have shown efficacy against various cancer cell lines, including breast cancer (MCF7) and prostate cancer (PC-3). For instance, derivatives with specific substitutions at the 5-position of the oxadiazole ring demonstrated enhanced inhibitory effects on tumor growth, suggesting that structural modifications can lead to improved anticancer activity .

Antiviral Activity

Oxadiazoles have also been evaluated for their antiviral properties. Some studies reported that certain derivatives inhibit viral replication, particularly in the case of HIV and hepatitis B virus. The mechanism often involves interference with viral enzymes or host cell pathways crucial for viral life cycles .

Synthesis and Structure-Activity Relationship (SAR)

The synthesis of oxadiazole derivatives typically involves cyclization reactions between hydrazides and carboxylic acids or their derivatives. The structure-activity relationship studies reveal that modifications at various positions on the oxadiazole ring can significantly influence biological activity. For example:

  • Position 2 and 5 Substitutions : The introduction of heterocycles at these positions has been shown to enhance bioactivity.
  • Functional Group Variations : The incorporation of halogens or electron-withdrawing groups can improve potency against specific diseases.

Case Study 1: Anticancer Activity

In a recent study published in Molecules, researchers synthesized a series of substituted oxadiazoles and evaluated their anticancer activity against several cell lines. Two compounds showed remarkable growth inhibition rates of over 95% at low concentrations (105^{-5} M), indicating their potential as lead compounds for further development .

Case Study 2: Antimicrobial Efficacy

Another investigation focused on the antimicrobial properties of oxadiazole derivatives against resistant bacterial strains. The study highlighted that compounds with sulfonyl groups exhibited enhanced activity compared to those without such modifications, underscoring the importance of chemical structure in determining efficacy .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

Below is a comparative analysis of key 1,2,4-oxadiazole derivatives, focusing on substituent effects, molecular properties, and biological activities:

Compound Name Molecular Formula Substituent (Position 3) Substituent (Position 5) Key Properties/Activities Reference
Target Compound C₁₂H₁₀ClF₃N₃O₃S₂ 1-((5-Chlorothiophen-2-yl)sulfonyl)pyrrolidin-3-yl Trifluoromethyl Under investigation; hypothesized improved solubility due to sulfonyl-pyrrolidine
5-(3-Chlorothiophen-2-yl)-3-(4-trifluoromethylphenyl)-1,2,4-oxadiazole (1d) C₁₃H₇ClF₃N₂OS 4-Trifluoromethylphenyl 3-Chlorothiophen-2-yl Apoptosis inducer; targets TIP47 protein; active against breast and colorectal cancers
5-(2-Chloropyridin-3-yl)-3-(2,4-dimethylphenyl)-1,2,4-oxadiazole C₁₅H₁₂ClN₃O 2,4-Dimethylphenyl 2-Chloropyridin-3-yl Structural analog; no explicit activity data reported
5-(5-Cyclopropyl-1H-pyrazol-3-yl)-3-(4-trifluoromethylphenyl)-1,2,4-oxadiazole C₁₄H₁₂F₃N₅O 4-Trifluoromethylphenyl 5-Cyclopropyl-1H-pyrazol-3-yl Enhanced steric bulk; potential for altered target interactions
5-(2-Chloropyridin-3-yl)-3-(2-(difluoromethoxy)phenyl)-1,2,4-oxadiazole C₁₄H₈ClF₂N₃O₂ 2-(Difluoromethoxy)phenyl 2-Chloropyridin-3-yl Difluoromethoxy group may improve lipophilicity

Key Observations

Substituent Impact on Bioactivity: The trifluoromethyl group at position 5 (common in all analogs) enhances metabolic stability and electron-withdrawing effects, promoting strong binding to hydrophobic pockets in target proteins .

Role of Heteroaromatic Moieties: 5-Chlorothiophene (as in 1d and the target compound) is critical for apoptosis induction, likely due to its planar structure and halogen-mediated interactions with target residues .

Synthetic Accessibility :

  • The target compound’s synthesis likely involves a sulfonylation step to attach the 5-chlorothiophene moiety to pyrrolidine, followed by cycloaddition to form the oxadiazole core—a methodology analogous to other 1,2,4-oxadiazoles in the evidence .

Q & A

Basic Question: What synthetic methodologies are recommended for preparing this compound, and how is its purity validated?

Answer:
The synthesis typically involves multi-step reactions, starting with the formation of the pyrrolidine-sulfonyl intermediate followed by oxadiazole ring cyclization. Key steps include:

  • Sulfonylation : Reacting 5-chlorothiophene-2-sulfonyl chloride with pyrrolidin-3-amine under basic conditions (e.g., triethylamine in dichloromethane) .
  • Oxadiazole Formation : Using a nitrile intermediate and hydroxylamine in refluxing ethanol, followed by cyclization with trifluoroacetic anhydride .
    Characterization :
  • ¹H-NMR/LC-MS : Confirm molecular weight and functional groups (e.g., sulfonyl proton shifts at δ 3.5–4.0 ppm, trifluoromethyl singlet at δ -60 ppm in ¹⁹F-NMR) .
  • Elemental Analysis : Validate stoichiometry (e.g., C, H, N, S content within ±0.4% of theoretical values) .

Basic Question: Which analytical techniques are critical for confirming structural integrity and purity?

Answer:

  • Single-Crystal X-ray Diffraction (SCXRD) : Resolve stereochemistry using SHELX programs (e.g., SHELXL for refinement) to determine bond lengths/angles (e.g., oxadiazole C–N bond ~1.30 Å) .
  • HPLC-PDA : Assess purity (>98%) with reverse-phase C18 columns (acetonitrile/water gradient) .
  • FT-IR : Identify sulfonyl (S=O stretch at 1150–1300 cm⁻¹) and oxadiazole (C=N stretch at 1600 cm⁻¹) groups .

Advanced Question: How can structure-activity relationship (SAR) studies optimize biological activity?

Answer:

  • Substituent Variation : Replace the 5-chlorothiophene moiety with other heterocycles (e.g., 3-chloropyridinyl) to enhance apoptosis-inducing activity .
  • Pharmacophore Modeling : Use docking software (e.g., AutoDock Vina) to prioritize substituents that improve binding to targets like TIP47 (IGF II receptor binding protein) .
  • In Vitro Testing : Screen derivatives against cancer cell lines (e.g., T47D breast cancer cells) with flow cytometry to monitor G1-phase arrest and caspase activation .

Advanced Question: How should researchers address contradictions in biological activity data across assays?

Answer:

  • Purity Reassessment : Use LC-MS to detect trace impurities (e.g., unreacted sulfonyl chloride) that may inhibit activity .
  • Isomer Analysis : Employ chiral HPLC to rule out stereochemical heterogeneity (e.g., pyrrolidine sulfonyl configuration) .
  • Cell Line Validation : Confirm receptor expression profiles (e.g., TIP47 levels via Western blot) in discrepant cell lines .

Advanced Question: What computational strategies identify molecular targets and binding modes?

Answer:

  • Molecular Dynamics (MD) Simulations : Simulate ligand-TIP47 interactions using GROMACS, focusing on hydrophobic pockets accommodating the trifluoromethyl group .
  • Photoaffinity Labeling : Design probes with diazirine tags to crosslink the compound to its target, followed by LC-MS/MS for protein identification .
  • ADME Prediction : Use SwissADME to optimize logP (aim for 2–4) and reduce metabolic liability (e.g., blocking susceptible pyrrolidine positions) .

Advanced Question: What challenges arise in crystallographic studies of this compound, and how are they resolved?

Answer:

  • Crystal Twinning : Address using SHELXD for twin law detection and refine with HKLF5 format in SHELXL .
  • Disorder Modeling : For flexible pyrrolidine-sulfonyl groups, apply PART/SUMP restraints and analyze using Mercury’s void visualization tool .
  • Data Collection : Use synchrotron radiation (λ = 0.7–1.0 Å) to enhance resolution for weak high-angle reflections .

Advanced Question: Which in vivo models are suitable for evaluating pharmacokinetics and efficacy?

Answer:

  • MX-1 Xenograft Models : Administer 4l (a structural analog) at 10 mg/kg intravenously, monitoring tumor volume reduction and plasma stability via LC-MS/MS .
  • Tissue Distribution : Use radiolabeled [¹⁴C]-compound with autoradiography to assess brain penetration (logBB >0.3 preferred) .
  • Metabolite Profiling : Identify oxidative metabolites (e.g., sulfone derivatives) using hepatocyte incubation and UPLC-QTOF .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.